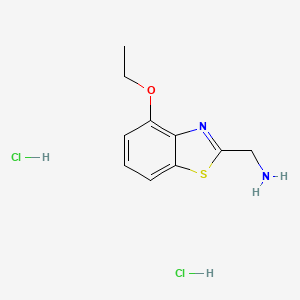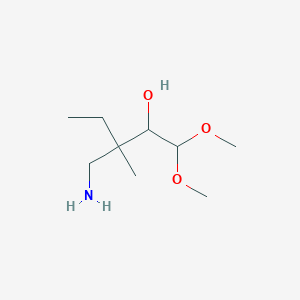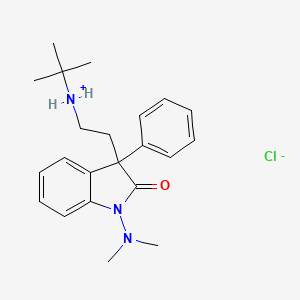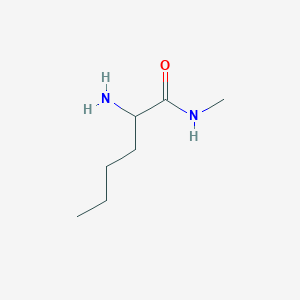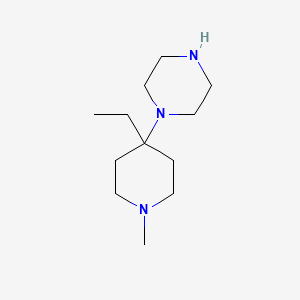
Piperazine, 1-(4-ethyl-1-methyl-4-piperidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(4-ethyl-1-methyl-4-piperidinyl)-:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-(4-ethyl-1-methyl-4-piperidinyl)- typically involves the reaction of piperazine with 4-ethyl-1-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: Piperazine, 1-(4-ethyl-1-methyl-4-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Piperazine, 1-(4-ethyl-1-methyl-4-piperidinyl)- is used as a reagent and building block in various synthetic applications. It serves as an intermediate in the synthesis of more complex molecules and as a catalyst in condensation reactions .
Biology and Medicine: In biological and medical research, this compound is studied for its potential therapeutic applications. It has been investigated for its effects on various biological pathways and its potential use in drug development .
Industry: In industrial applications, Piperazine, 1-(4-ethyl-1-methyl-4-piperidinyl)- is used in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable in the manufacture of specialty chemicals and advanced materials .
Mecanismo De Acción
The mechanism of action of Piperazine, 1-(4-ethyl-1-methyl-4-piperidinyl)- involves its interaction with specific molecular targets and pathways. For example, it may act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in flaccid paralysis of certain organisms, making it useful in antiparasitic applications .
Comparación Con Compuestos Similares
- Piperazine, 1-ethyl-4-(1-methyl-4-piperidinyl)-
- 1-Methyl-4-piperazinopiperidine
- 1-Methyl-4-(4-piperidinyl)piperazine
Uniqueness: Piperazine, 1-(4-ethyl-1-methyl-4-piperidinyl)- is unique due to its specific substitution pattern on the piperidine ring. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds. Its unique reactivity and potential therapeutic applications make it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C12H25N3 |
|---|---|
Peso molecular |
211.35 g/mol |
Nombre IUPAC |
1-(4-ethyl-1-methylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C12H25N3/c1-3-12(4-8-14(2)9-5-12)15-10-6-13-7-11-15/h13H,3-11H2,1-2H3 |
Clave InChI |
DZQVYTWHRDCJJG-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCN(CC1)C)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


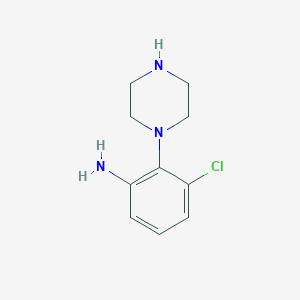
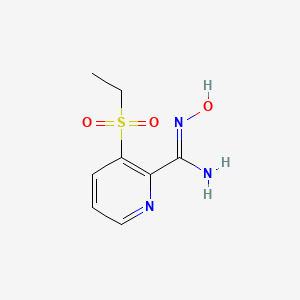


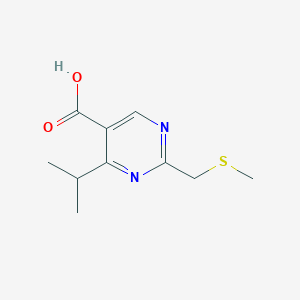
![3,3,3',3'-Tetramethyl-5,5'-dinitro-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol](/img/structure/B15327549.png)

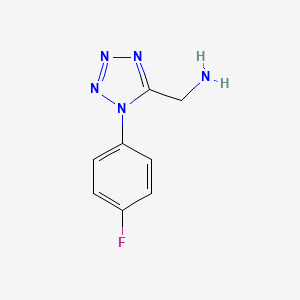
![N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-fluoro-O-(phenylmethyl)-L-tyrosine](/img/structure/B15327560.png)
